molecular formula C20H20O6 B593590 Kimcuongin CAS No. 1872403-23-0

Kimcuongin

Cat. No.: B593590
CAS No.: 1872403-23-0
M. Wt: 356.374
InChI Key: VALIYXXMXXVKDP-UHFFFAOYSA-N
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Description

Kimcuongin is a coumarin compound isolated from the leaves of the plant Murraya paniculata. It is known for its vasorelaxing activity, which makes it a potential candidate for therapeutic applications in cardiovascular diseases. The compound has a molecular formula of C20H20O6 and a molecular weight of 356.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kimcuongin can be isolated from the chloroform fraction of the methanol extract of Murraya paniculata leaves. The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Murraya paniculata plant. The extraction process involves the use of organic solvents such as methanol and chloroform .

Chemical Reactions Analysis

Types of Reactions: Kimcuongin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

Scientific Research Applications

Kimcuongin has several scientific research applications, including:

Mechanism of Action

Kimcuongin exerts its effects primarily through its interaction with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. By inhibiting this enzyme, this compound helps to stabilize the levels of these acids, which play a crucial role in cardiovascular health. The compound also interacts with various molecular targets, including specific proteins and enzymes involved in vasorelaxation .

Properties

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALIYXXMXXVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(=C(C)C)C(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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